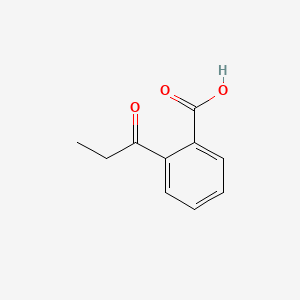

2-Propionylbenzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-propanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBOOAWVGOYQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178253 | |

| Record name | 2-(1-Oxopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-45-4 | |

| Record name | 2-Propionylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2360-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Oxopropyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002360454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Oxopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-oxopropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Generation of Acyl Radicals Via Photoredox Catalysis:a Modern and Mild Approach Involves the Single Electron Reduction of an Activated Carboxylic Acid. the Reaction is Initiated by Photoexcitation of a Photocatalyst, Such As Fac Ir Ppy ₃ , with Visible Light. the Excited State Catalyst is a Potent Reductant Capable of Reducing a Mixed Anhydride, Which is Generated in Situ from the Carboxylic Acidorientjchem.org. This Single Electron Transfer Leads to a Radical Anion That Rapidly Fragments, Eliminating Carbon Dioxide and a Methanoate Group, to Produce a Benzoyl Type Radicalorientjchem.org.

The proposed mechanism is as follows:

Photoexcitation: Ir(III) + hν → *Ir(III)

Activation: 2-Propionylbenzoic acid + Activator (e.g., DMDC) → Mixed Anhydride Intermediate (I)

Single-Electron Transfer (SET): *Ir(III) + I → Ir(IV) + Radical Anion (II)

Fragmentation: II → Acyl Radical (III) + CO₂ + Methanoate

This acyl radical is a versatile intermediate that can participate in various C-C bond-forming reactions, such as addition to olefins orientjchem.org.

Generation of Alkyl Radicals Via Decarboxylation:the Classic Minisci Reaction Provides a Pathway for Generating an Alkyl Radical Through Oxidative Decarboxylationgoogle.com. in This Mechanism, a Silver Catalyst, Typically Agno₃, in the Presence of a Strong Oxidant Like Persulfate, Facilitates the Homolysis of the Carboxyl Group. This Process Generates an Alkyl Radical at the Carbon Previously Attached to the Carboxyl Group, Along with the Evolution of Co₂. While This is More Common for Aliphatic Acids, It Represents a Fundamental Radical Pathway Originating from the Carboxyl Functiongoogle.com.

Stereochemical Control in Reactions Involving this compound Analogues

Enantioselective Formation of Chiral Centers

Achieving stereochemical control in reactions involving this compound analogues is crucial for synthesizing chiral molecules. This can be accomplished by creating new stereocenters at the propionyl chain, on the aromatic ring, or by establishing axial chirality.

Enantioselective Reduction of the Ketone: The most direct approach to creating a chiral center is the enantioselective reduction of the prochiral ketone of the propionyl group to a chiral secondary alcohol. This is a well-established transformation in organic synthesis.

Catalytic Asymmetric Reduction: This can be achieved using chiral catalysts in conjunction with a reducing agent. For example, oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction) with borane (B79455) can effectively reduce ketones to alcohols with high enantioselectivity wikipedia.org.

Asymmetric Transfer Hydrogenation: Transition metal catalysts, typically ruthenium or rhodium, complexed with chiral ligands can catalyze the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone, yielding an enantiomerically enriched alcohol wikipedia.org.

Formation of Axially Chiral Centers: In reactions where the ortho-substituted nature of the molecule leads to restricted rotation around a C-N or C-C bond, axial chirality can be induced. Research on the condensation of 2-acetylbenzoic acid derivatives (a close analogue) with substituted anilines has demonstrated this principle. Using a chiral phosphoric acid as a Brønsted acid catalyst, a series of C-N axially chiral N-aryl-3-methylene-isoindolin-1-ones were synthesized with moderate to good enantioselectivities (up to 87% ee) researchgate.net. This strategy leverages the steric hindrance around the ortho-substituents to create a stable chiral axis.

Diastereoselective Ring Reactions: If a chiral auxiliary is present on the molecule, it can direct the stereochemical outcome of subsequent reactions on the aromatic ring. For instance, the enantioselective Birch reduction of chiral 2-phenylbenzoic acid derivatives has been used to control the stereochemistry of the resulting dihydro- and tetrahydro-products, which is useful for constructing complex carbocyclic systems found in natural products researchgate.net.

The table below summarizes strategies for stereochemical control.

| Reaction Type | Chiral Influence | Outcome |

| Ketone Reduction | Chiral Catalyst (e.g., Oxazaborolidine) | Enantiomerically enriched secondary alcohol |

| Condensation | Chiral Brønsted Acid Catalyst | Axially chiral isoindolinone product |

| Birch Reduction | Covalently bound Chiral Auxiliary | Diastereomerically enriched cyclohexadiene product |

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Propionylbenzoic Acid

Reactivity at the Benzoic Acid Moiety

The benzoic acid portion of the molecule, consisting of a benzene (B151609) ring substituted with a carboxylic acid group, is a primary site for several key reactions.

Electrophilic Aromatic Substitution Pathways

The benzene ring of 2-propionylbenzoic acid can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The position of substitution on the ring is dictated by the directing effects of the two existing substituents: the carboxylic acid (-COOH) group and the propionyl (-COCH2CH3) group.

Both the carboxylic acid and the propionyl (an acyl group) are electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic attack by reducing its electron density through inductive and resonance effects. This deactivation makes the reaction conditions for EAS on this compound generally harsher than those required for benzene itself.

Furthermore, both of these groups are meta-directors. They direct incoming electrophiles to the positions that are meta with respect to their own location on the ring. In the case of this compound, the positions meta to the carboxylic acid group are C4 and C6, while the positions meta to the propionyl group are C3 and C5. Consequently, electrophilic substitution will preferentially occur at the C5 position, which is meta to both deactivating groups. Substitution at C3 is also possible, being meta to the propionyl group and ortho to the carboxyl group.

Table 1: Directing Effects of Substituents on this compound

| Substituent Group | Electronic Effect | Ring Reactivity | Directing Influence |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Electron-withdrawing | Deactivating | Meta |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a hub of reactivity, allowing for its conversion into a variety of other functional groups, most notably esters and amides.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Amide Formation: The carboxylic acid can also be transformed into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine can be slow and often results in an acid-base reaction to form a salt. Common methods for amide formation involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl2) or an acid anhydride, which then readily reacts with the amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct condensation of the carboxylic acid and the amine.

Reactivity at the Propionyl Carbonyl Group

The carbonyl group of the propionyl substituent is an electrophilic center and is susceptible to attack by nucleophiles. Its proximity to the carboxylic acid group also allows for unique intramolecular reactions.

Nucleophilic Addition Reactions

The propionyl carbonyl group undergoes typical nucleophilic addition reactions characteristic of ketones. For instance, it can be attacked by organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). However, a significant consideration in such reactions is the presence of the acidic proton of the carboxylic acid group. Strong nucleophiles that are also strong bases, like Grignard reagents, will first react in an acid-base reaction with the carboxylic acid to form a carboxylate salt. This consumes one equivalent of the nucleophile. Therefore, an excess of the organometallic reagent is required to achieve addition to the carbonyl group. After the initial acid-base reaction, a second equivalent of the nucleophile can add to the carbonyl carbon to form a tertiary alcohol upon acidic workup.

Intramolecular Cyclization and Rearrangement Reactions

A key feature of the chemistry of this compound is its propensity to undergo intramolecular cyclization. The molecule exists in equilibrium with its cyclic tautomer, a lactol known as 3-hydroxy-3-ethylphthalide. This ring-chain tautomerism is a result of the intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic carbonyl carbon of the propionyl group.

This cyclic lactol intermediate can undergo further reactions. For example, under dehydrating conditions, it can lose a molecule of water to form 3-ethylidenephthalide, an unsaturated lactone. Furthermore, the reduction of this compound can lead to the formation of 3-ethylphthalide, where the propionyl group has been reduced and cyclized. This demonstrates the synthetic utility of this compound as a precursor to phthalide (B148349) derivatives, which are important structural motifs in many natural products and biologically active compounds.

Oxidation and Reduction Chemistry

Both the carboxylic acid and the propionyl group can be targeted in oxidation and reduction reactions, sometimes with a degree of selectivity depending on the reagents and conditions employed.

Reduction: The two functional groups in this compound exhibit different reactivities towards reducing agents.

Selective Reduction of the Ketone: The propionyl carbonyl group can be selectively reduced in the presence of the carboxylic acid. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that readily reduces ketones to secondary alcohols but is generally unreactive towards carboxylic acids under standard conditions. Thus, treatment of this compound with NaBH4 would yield 2-(1-hydroxypropyl)benzoic acid.

Reduction of the Ketone to a Methylene (B1212753) Group: The propionyl carbonyl can be completely reduced to a methylene (-CH2-) group, converting the propionyl group to a propyl group. This transformation can be achieved under harsh conditions using either the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures). The product of this reaction is 2-propylbenzoic acid.

Reduction of the Carboxylic Acid: The carboxylic acid group is more difficult to reduce than the ketone. Stronger reducing agents like lithium aluminum hydride (LiAlH4) are required. However, LiAlH4 would also reduce the ketone. Therefore, to selectively reduce the carboxylic acid, the ketone group would first need to be protected.

Oxidation: The propionyl group is generally resistant to oxidation under mild conditions that would not affect the aromatic ring. However, under vigorous oxidative conditions, such as with hot, alkaline potassium permanganate (B83412) (KMnO4) followed by acidification, the propionyl side chain could potentially be cleaved to yield phthalic acid.

Table 2: Summary of Reduction Reactions of this compound

| Reagent(s) | Functional Group Targeted | Product |

|---|---|---|

| Sodium Borohydride (NaBH4) | Propionyl Carbonyl | 2-(1-Hydroxypropyl)benzoic acid |

| Zinc Amalgam (Zn(Hg)), HCl | Propionyl Carbonyl | 2-Propylbenzoic acid |

| Hydrazine (B178648) (N2H4), KOH, heat | Propionyl Carbonyl | 2-Propylbenzoic acid |

Selective Oxidation of the Propionyl Chain (e.g., to α-hydroxyketones)

The selective oxidation of the propionyl chain in this compound, specifically at the α-position to form an α-hydroxyketone, is a targeted transformation that introduces a new chiral center. While direct studies on this compound are limited, extensive research on analogous compounds, such as 4-propionylbenzoic acid, provides significant mechanistic insight. Cytochrome P450 monooxygenase enzymes, particularly variants of CYP199A4, have demonstrated high regioselectivity for this type of oxidation.

In a key study, wild-type CYP199A4 was shown to regioselectively hydroxylate a substituted benzoic acid to produce an α-hydroxyketone metabolite as the single major product wikipedia.org. The mechanism involves the enzyme's active site positioning the substrate so that the C-H bond α to the carbonyl group is presented to the heme-bound oxidant for hydroxylation. This enzymatic approach offers a high degree of control that is often difficult to achieve with traditional chemical oxidants, which might lead to over-oxidation or reactions at other sites on the molecule.

Further research has explored modifying the enzyme's active site to enhance or alter its catalytic activity. For instance, mutating the phenylalanine residue at position 182 to a smaller residue like leucine (B10760876) or alanine (B10760859) was found to enable subsequent C-C bond cleavage of the initially formed α-hydroxyketone metabolite wikipedia.org. This demonstrates that the propionyl chain can be a site for sequential, controlled enzymatic transformations.

The general reaction scheme for the enzymatic oxidation is as follows: This compound → [CYP199A4 Variant, O₂, Reductant] → 2-(2-Hydroxypropanoyl)benzoic acid

This transformation is significant as it converts a prochiral center into a stereocenter, opening pathways for the synthesis of enantiomerically enriched molecules.

Reductive Transformations of Carbonyl and Carboxyl Functions

The this compound molecule possesses three reducible functionalities: the aromatic ring, the propionyl ketone, and the carboxylic acid. The selective reduction of one group in the presence of the others is a key challenge and depends heavily on the choice of reducing agent and reaction conditions.

Reduction of the Carboxyl Group: The carboxylic acid function can be selectively reduced to a primary alcohol or an aldehyde.

To Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxyl and the keto groups. However, borane (B79455) complexes, such as borane in tetrahydrofuran (B95107) (BH₃/THF), are known to react more rapidly with carboxylic acids than with other functional groups, offering a pathway for chemoselective reduction of the -COOH group to -CH₂OH acs.org. Catalytic hydrogenation using specific bimetallic catalysts, such as Ru-Sn/Al₂O₃ or Pt/SnO₂, has also proven effective for the selective hydrogenation of the carboxylic acid in benzoic acid to benzyl (B1604629) alcohol, often under milder conditions than previously reported researchgate.netqub.ac.ukgoogle.com.

To Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation. It often requires activating the carboxylic acid, for example, by converting it to a mixed anhydride, followed by catalytic hydrogenation researchgate.net.

Reduction of the Ketone Group: The propionyl ketone can be reduced to a secondary alcohol or deoxygenated to a methylene group.

To Secondary Alcohols: Sodium borohydride (NaBH₄) is a mild reducing agent that is well-suited for the selective reduction of ketones to alcohols in the presence of carboxylic acids researchgate.net. This reaction converts the prochiral ketone into a chiral secondary alcohol, 2-(1-hydroxypropyl)benzoic acid.

To Methylene Group: Deoxygenation of the ketone to an alkane chain can be achieved under harsh conditions using methods like the Wolff-Kishner (basic) or Clemmensen (acidic) reductions. However, the compatibility of the free carboxylic acid under these conditions must be carefully considered researchgate.net.

Reduction of the Aromatic Ring: The benzene ring can be reduced to a cyclohexanecarboxylic acid derivative.

Catalytic Hydrogenation: Using catalysts like Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) with hydrogen gas (H₂) typically leads to the hydrogenation of the aromatic ring, leaving the carbonyl and carboxyl groups intact nih.gov. For instance, hydrogenation of benzoic acid over Pd/C gives cyclohexane (B81311) carboxylic acid with 100% selectivity researchgate.netcabidigitallibrary.org.

Birch Reduction: The Birch reduction, using an alkali metal (like lithium) in liquid ammonia (B1221849) with an alcohol proton source, can reduce the aromatic ring to a 1,4-dihydro derivative cabidigitallibrary.org. For 2-alkylbenzoic acids, this method consistently yields 1,4-dihydro products cabidigitallibrary.org.

A summary of selective reductive transformations is presented in the table below.

| Target Functionality | Reagent/Catalyst | Product |

| Carboxylic Acid | BH₃·THF or Ru-Sn/Al₂O₃ | Primary Alcohol |

| Ketone | NaBH₄ | Secondary Alcohol |

| Aromatic Ring | H₂, Pd/C or Rh/C | Cyclohexane Ring |

| Aromatic Ring | Li, NH₃, EtOH (Birch) | Cyclohexadiene Ring |

Radical and Photochemical Reactivity of this compound Systems

Mechanistic Investigations of Radical Intermediates

The carboxylic acid moiety of this compound is a key site for initiating radical reactions. Two primary mechanistic pathways for generating radical intermediates have been investigated for aromatic carboxylic acids.

Derivatization and Functionalization Strategies for 2 Propionylbenzoic Acid

Synthesis of Esters and Amides

The carboxylic acid moiety of 2-propionylbenzoic acid is readily converted into esters and amides through standard organic synthesis protocols. These reactions are fundamental in medicinal chemistry and materials science for modifying the polarity, solubility, and biological activity of the parent compound.

Esterification: The synthesis of esters from this compound can be achieved through several methods, most commonly via acid-catalyzed esterification (Fischer esterification). This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. For instance, the reaction of this compound with methanol (B129727) in the presence of sulfuric acid would yield methyl 2-propionylbenzoate.

Alternative methods for esterification that avoid the use of strong acids and high temperatures include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol.

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid group. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-propionylbenzoyl chloride can then be treated with a primary or secondary amine to furnish the corresponding amide.

Direct amidation, which avoids the isolation of the acyl chloride, can be accomplished using various coupling agents. Reagents like carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) facilitate the formation of the amide bond by activating the carboxyl group in situ for nucleophilic attack by an amine.

| Derivative Type | Reagents | Reaction Name | Product Example |

| Ester | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | Ethyl 2-propionylbenzoate |

| Amide | 1. SOCl₂ or (COCl)₂2. Amine (e.g., Diethylamine) | Acyl Chloride Formation followed by Amination | N,N-Diethyl-2-propionylbenzamide |

| Amide | Amine, Coupling Agent (e.g., DCC) | Direct Amidation | Corresponding Amide |

Functionalization of the Propionyl Side Chain

The propionyl side chain of this compound offers two primary sites for functionalization: the carbonyl group and the adjacent methylene (B1212753) group (α-carbon).

Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition and reduction reactions.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 2-(1-hydroxypropyl)benzoic acid. More vigorous reduction methods, such as the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can deoxygenate the carbonyl entirely to produce 2-propylbenzoic acid.

Reactions at the α-Carbon: The methylene group adjacent to the ketone is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles.

Halogenation: Alpha-halogenation can be achieved under either acidic or basic conditions. youtube.com For instance, reaction with bromine in acetic acid can introduce a bromine atom at the α-position to yield 2-(2-bromo-1-oxopropyl)benzoic acid. chemistrysteps.com This reaction proceeds through an enol intermediate. youtube.comchemistrysteps.com Under basic conditions, polyhalogenation can occur. youtube.com The resulting α-halo ketone is a versatile intermediate for further synthetic transformations. chemistrysteps.com

| Side Chain Position | Reaction Type | Reagents | Product |

| Carbonyl Carbon | Reduction to Alcohol | NaBH₄ | 2-(1-Hydroxypropyl)benzoic acid |

| Carbonyl Carbon | Deoxygenation | Zn(Hg), HCl | 2-Propylbenzoic acid |

| α-Carbon | Halogenation | Br₂, Acetic Acid | 2-(2-Bromo-1-oxopropyl)benzoic acid |

Modification of the Aromatic Ring System

The aromatic ring of this compound can be modified through electrophilic aromatic substitution reactions. The existing carboxyl and propionyl groups are both deactivating and meta-directing. libretexts.orgresearchgate.net This means that incoming electrophiles will preferentially add to the positions meta to these substituents (positions 4 and 6).

Nitration: Treatment of this compound with a mixture of concentrated nitric acid and sulfuric acid leads to the introduction of a nitro group (-NO₂) onto the aromatic ring, primarily at the meta-positions. libretexts.orgresearchgate.netguilan.ac.ir

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using a halogen in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). The halogen will be directed to the meta-positions.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring, again at the meta-positions. acs.org This reaction is often reversible. acs.org

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings like benzoic acid. leah4sci.comorganicchemistrytutor.comnih.gov The Lewis acid catalyst tends to coordinate with the electron-withdrawing carboxyl group, further deactivating the ring and preventing the reaction. leah4sci.comorganicchemistrytutor.com

| Reaction Type | Reagents | Typical Product | | --- | --- | --- | --- | | Nitration | HNO₃, H₂SO₄ | 2-Propionyl-5-nitrobenzoic acid | | Bromination | Br₂, FeBr₃ | 5-Bromo-2-propionylbenzoic acid | | Sulfonation | Fuming H₂SO₄ | 2-Propionyl-5-sulfobenzoic acid |

Formation of Heterocyclic Scaffolds from this compound Precursors

The bifunctional nature of 2-acylbenzoic acids, including this compound, makes them valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization or condensation reactions. researchgate.netresearchgate.net The proximity of the keto and carboxylic acid groups allows for the formation of fused ring systems.

Synthesis of Phthalazinones: One of the most common applications of 2-acylbenzoic acids is in the synthesis of phthalazinones. researchgate.net Reaction of this compound with hydrazine (N₂H₄) or its derivatives leads to a condensation reaction. The initial nucleophilic attack of the hydrazine on the ketone is followed by an intramolecular cyclization via amide formation with the carboxylic acid, ultimately yielding a 4-ethylphthalazin-1(2H)-one. This one-pot process is an efficient method for constructing this important heterocyclic core, which is found in many pharmaceutically active compounds. acs.orgresearchgate.netfigshare.comlongdom.org

Synthesis of Isobenzofuranones (Phthalides): 2-Acylbenzoic acids exist in equilibrium with their cyclic tautomer, a 3-hydroxyisobenzofuranone derivative. This cyclic form can be trapped or can serve as an intermediate in further reactions. For example, reduction of the keto group in this compound can lead to the formation of a lactone (a cyclic ester), specifically a 3-ethyl-3-hydroxyisobenzofuran-1(3H)-one, which can be dehydrated to form 3-ethylideneisobenzofuran-1(3H)-one. The synthesis of various substituted isobenzofuranones from 2-acylbenzoic acids has been reported through different catalytic pathways. researchgate.netnih.gov

| Starting Material | Reagent | Resulting Heterocycle | Core Structure |

| This compound | Hydrazine Hydrate | 4-Ethylphthalazin-1(2H)-one | Phthalazinone |

| This compound | Reducing Agent (e.g., NaBH₄) then Acid | 3-Ethylisobenzofuran-1(3H)-one | Isobenzofuranone (Phthalide) |

Advanced Analytical and Spectroscopic Characterization in 2 Propionylbenzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Propionylbenzoic acid. It provides detailed information about the carbon-hydrogen framework.

Both ¹H and ¹³C NMR spectroscopy are utilized to provide a complete picture of the molecule's structure.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the propionyl group, and the acidic proton of the carboxyl group. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution, which breaks the symmetry of the ring. The chemical shift of the carboxylic acid proton is typically a broad singlet appearing far downfield.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ketone and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propionyl group. The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing at the downfield end of the spectrum.

NMR can also offer insights into the molecule's conformation, particularly the orientation of the propionyl and carboxyl groups relative to the benzene (B151609) ring. The exact chemical shifts can be influenced by the spatial arrangement and electronic environment of the nuclei. ucl.ac.ukutrgv.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for the functional groups present.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | 10.0 - 13.0 (broad s) | 165 - 185 |

| Ketone (C=O) | - | 190 - 215 |

| Aromatic (Ar-H) | 7.2 - 8.2 (m) | 125 - 140 |

| Methylene (-CH₂) | 2.8 - 3.2 (q) | 30 - 45 |

| Methyl (-CH₃) | 1.0 - 1.3 (t) | 5 - 15 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental formula, and provides structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental formula of this compound (C₁₀H₁₀O₃) by distinguishing its exact mass from other compounds with the same nominal mass. The theoretical exact mass of this compound is 178.06299 u.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern is a fingerprint that helps to elucidate the molecular structure. For this compound, common fragmentation pathways would involve:

Loss of the ethyl group (•C₂H₅) from the propionyl side chain.

Cleavage of the bond between the carbonyl and the aromatic ring, leading to characteristic acylium ions.

Decarboxylation (loss of CO₂) from the carboxylic acid group, a common fragmentation for benzoic acids. researchgate.netresearchgate.net

Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 161 | •OH | [M - OH]⁺ |

| 149 | •C₂H₅ | [M - C₂H₅]⁺ |

| 134 | CO₂ | [M - CO₂]⁺ |

| 133 | •COOH | [M - COOH]⁺ |

| 105 | •COOH, CO | [C₇H₅O]⁺ |

| 77 | •C₃H₅O₂ | [C₆H₅]⁺ |

Combining chromatography with mass spectrometry allows for the separation of complex mixtures and the identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, this compound would typically require derivatization (e.g., silylation) to increase its volatility and thermal stability. scholarsresearchlibrary.com The sample is then vaporized and separated on a capillary column before entering the mass spectrometer for detection and identification. thepharmajournal.comresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : HPLC-MS is well-suited for the analysis of less volatile and thermally sensitive compounds like this compound without the need for derivatization. vu.edu.au Reversed-phase HPLC, using columns such as C18, with a mobile phase of acidified water and an organic solvent like acetonitrile or methanol (B129727), can effectively separate the compound before it is ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. helixchrom.comchromatographytoday.com

Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman Spectroscopy

Vibrational and electronic spectroscopy techniques provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its functional groups. Key expected absorptions include a very broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch from the ketone, and another C=O stretch from the carboxylic acid. ucl.ac.ukspectroscopyonline.com Aromatic C-H and C=C stretching vibrations are also prominent. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum arises from electronic transitions within the molecule. For this compound, absorption bands are expected in the UV region due to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl groups. Similar to benzoic acid, characteristic absorption maxima are predicted around 230 nm and 270-280 nm. sielc.comrsc.orgnist.govrsc.org

Table 3: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) |

| C-H Stretch (Aromatic) | 3000-3100 | |

| C-H Stretch (Aliphatic) | 2850-3000 | |

| C=O Stretch (Ketone) | 1680-1700 | |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | |

| UV-Visible (UV-Vis) | π → π* Transition | ~230 nm |

| π → π* / n → π* Transition | ~275 nm | |

| Raman | Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretch | 1580-1620 |

Spectroscopic Probes for Molecular Vibrations and Electronic Transitions

Spectroscopic techniques are fundamental in characterizing the chemical bonding and electronic environment of this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, offer detailed information about its molecular vibrations and electronic transitions.

Infrared spectroscopy of benzoic acid, a parent compound, reveals characteristic absorption bands that are instrumental in identifying its functional groups. docbrown.info The presence of a carboxylic acid is marked by a very broad O-H stretching vibration between 2500 and 3300 cm⁻¹, a feature attributed to hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid group in aromatic compounds like benzoic acid typically appears in the range of 1700 to 1680 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations are observed between 1320 and 1210 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are found in the 3100-3000 cm⁻¹ region, while out-of-plane C-H bending vibrations from the aromatic ring can be seen in the 1000-700 cm⁻¹ range. These characteristic vibrational modes provide a spectroscopic fingerprint for the benzoic acid moiety within this compound.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. uzh.chshu.ac.uk Organic molecules with chromophores, which are functional groups containing valence electrons with low excitation energy, can absorb UV or visible radiation. shu.ac.uk For benzoic acid in an aqueous solution, two primary absorption bands are observed. The first, a π-π* transition, occurs at approximately 220 nm, while a second, weaker n-π* transition is seen at around 270 nm, corresponding to the non-bonding oxygen electrons and the aromatic ring. alrasheedcol.edu.iq The absorption of UV radiation excites outer electrons, leading to transitions from the ground state to an excited state. shu.ac.uk The types of electronic transitions that can occur include those involving p, s, and n electrons. shu.ac.uk Specifically, π → π* transitions are common in molecules with π bonds, such as aromatic rings, and are generally strong. uzh.ch The n → π* transitions, involving the promotion of lone pair electrons (for example, on oxygen atoms) to a π anti-bonding orbital, typically require less energy and occur at longer wavelengths but with lower intensity. uzh.chshu.ac.uk

The following table summarizes the key spectroscopic data for the parent compound, benzoic acid, which provides a basis for interpreting the spectra of this compound.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules.

The following table presents representative crystallographic data for benzoic acid, which serves as a model for understanding the potential solid-state structure of this compound.

Electrochemical Analysis of Redox Properties

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of this compound. These studies can reveal information about the ease of oxidation and reduction of the molecule and the stability of the resulting species.

The electrochemical behavior of benzoic acid and its derivatives has been the subject of several investigations. rjpbcs.comresearchgate.net The electrochemical reduction of benzoic acid has been studied at various electrodes in different media. researchgate.net For instance, the reduction of m-nitro benzoic acid has been shown to be a diffusion-controlled process. rjpbcs.com In some cases, the electrochemical reduction of benzoic acid in aprotic solvents can lead to two reductive waves, which are attributed to the dissociation of the acid followed by the reduction of the proton, and at more negative potentials, the reduction of the benzoate to a radical anion. researchgate.net

Recent research has also explored the use of benzoic acid as an electrode-regenerated molecular catalyst. nih.gov In this process, benzoic acid is electrochemically converted to peroxybenzoic acid at the anode, which can then be used for reactions such as the epoxidation of cycloolefins. nih.gov This highlights the potential for electrochemical activation of the benzoic acid moiety. The specific redox potentials and reaction mechanisms for this compound would depend on the influence of the propionyl group on the electronic properties of the aromatic ring and the carboxylic acid function.

The following table summarizes general findings from the electrochemical studies of benzoic acid derivatives.

Computational Chemistry and Theoretical Modeling of 2 Propionylbenzoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed information from quantum chemical calculations on the electronic structure, optimized molecular geometry (bond lengths, bond angles, and dihedral angles), and energetics (such as heats of formation and frontier molecular orbital energies) of 2-propionylbenzoic acid is not available in published research.

Specific computational studies detailing the reaction pathways, including the identification and characterization of transition states for reactions involving this compound, could not be found.

Density Functional Theory (DFT) Applications

While DFT is a common method for studying reaction mechanisms, specific studies applying this to this compound to elucidate reaction mechanisms and determine kinetic parameters are not present in the accessible literature.

Molecular Dynamics (MD) Simulations

There is a lack of specific molecular dynamics simulation studies focusing on the conformational dynamics of this compound or its interaction with enzymes.

Structure-Reactivity Relationship Studies

The reactivity of this compound is intricately linked to the electronic and steric interplay between the carboxylic acid and the propionyl group, both substituted on the benzene (B151609) ring. The spatial arrangement of these functional groups, particularly the ortho-positioning of the propionyl group relative to the carboxyl group, gives rise to what is known as the "ortho effect." This effect is a combination of through-space interactions and through-bond electronic influences that can significantly modulate the molecule's chemical behavior compared to its meta and para isomers.

The chemical transformations of this compound are diverse, owing to the presence of two reactive functional groups. The carboxylic acid can undergo esterification, amidation, and reduction, while the ketone of the propionyl group is susceptible to nucleophilic attack, reduction to a secondary alcohol, and reactions at the α-carbon. The structure-reactivity relationship dictates the regioselectivity and stereoselectivity of these transformations. For instance, the proximity of the carboxylic acid to the propionyl group can lead to intramolecular reactions, forming cyclic products under certain conditions.

Predictive Models for Chemical Transformations

Predictive models for the chemical transformations of this compound and its derivatives are largely based on computational chemistry and quantitative structure-activity relationship (QSAR) methodologies. These models aim to correlate the structural or physicochemical properties of the molecule with its reactivity or biological activity.

Quantum Chemical Calculations:

Density Functional Theory (DFT) is a powerful tool used to model the electronic structure and predict the reactivity of molecules like this compound. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can gain insights into the likely sites of electrophilic and nucleophilic attack. For example, the LUMO distribution can indicate the most probable site for a nucleophilic attack on the propionyl carbonyl carbon. These calculations can also be used to model reaction pathways and determine activation energies for various potential transformations, thereby predicting the most favorable reaction products. Studies on substituted benzoic acids have utilized DFT to analyze the "ortho effect" and its components, providing a framework for understanding the reactivity of this compound. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While specific QSAR models for the chemical transformations of this compound are not extensively documented in the public domain, the principles of QSAR can be readily applied. For a series of this compound derivatives with varying substituents on the aromatic ring, a QSAR model could be developed to predict a specific transformation's reaction rate or yield.

The development of such a model would involve:

Data Set Generation: Synthesizing a series of this compound derivatives and experimentally measuring the desired reactivity parameter (e.g., rate constant for esterification).

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges), steric descriptors (e.g., Taft steric parameters), and topological descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the observed reactivity.

Model Validation: Rigorously validating the model to ensure its predictive power.

Such predictive models are valuable in guiding the synthesis of novel derivatives of this compound with desired reactivity profiles for various applications.

Table of Molecular Descriptors for QSAR Modeling of Benzoic Acid Derivatives

| Descriptor Type | Examples | Relevance to Reactivity Prediction |

| Electronic | Hammett constants (σ), Dipole moment, Atomic charges, HOMO/LUMO energies | Quantify the electron-donating or -withdrawing nature of substituents, influencing reaction rates and mechanisms. |

| Steric | Taft steric parameters (Es), Molar refractivity, van der Waals volume | Describe the bulkiness of substituents, which can affect the approach of reagents and transition state energies. |

| Hydrophobic | Partition coefficient (logP) | Influences the solubility of the reactant in different solvents, which can impact reaction kinetics. |

| Topological | Connectivity indices, Wiener index | Characterize the branching and shape of the molecule, which can be related to its overall reactivity. |

Applications and Role of 2 Propionylbenzoic Acid in Materials Science and Catalysis

Utilization as a Building Block in Complex Organic Synthesis

2-Propionylbenzoic acid serves as a valuable starting material for the synthesis of a variety of more complex organic molecules. Its dual functionality, possessing both a carboxylic acid and a ketone group, allows for a range of chemical transformations, making it an important precursor in the construction of diverse molecular architectures.

Researchers have successfully employed this compound in the synthesis of several classes of heterocyclic compounds. For instance, it has been used to produce functionalized alkylidenephthalides, butenolides, pyranones, and isocoumarins. rsc.org One notable method involves the reaction of this compound with a combination of iodine, triphenylphosphine, and triethylamine in dichloromethane to yield (Z)-3-ethylidenephthalide. rsc.org This particular transformation highlights the utility of this compound in creating compounds with potential biological activity.

Another significant application is in the synthesis of 1,2-dihydro-2-oxo-4-quinolinyl phosphates. nih.gov In a specific example, this compound reacts with diphenylphosphoryl azide in toluene to form diphenyl (3-methyl-2-oxo-1,2-dihydroquinolin-4-yl) phosphate. nih.gov This reaction demonstrates the role of this compound in accessing complex nitrogen-containing heterocyclic systems, which are of interest in medicinal chemistry. The synthesis proceeds through a Curtius rearrangement, showcasing the versatility of the starting material in cascade reactions. nih.gov

The following table summarizes key research findings on the use of this compound as a building block in organic synthesis:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | I₂, PPh₃, Et₃N, CH₂Cl₂ | (Z)-3-Ethylidenephthalide | 85% | rsc.org |

| This compound | Diphenylphosphoryl azide, Toluene, 70°C | Diphenyl (3-methyl-2-oxo-1,2-dihydroquinolin-4-yl) phosphate | 52% | nih.gov |

| This compound | Diethylphosphoryl azide, Toluene, 70°C | Diethyl (3-methyl-2-oxo-1,2-dihydroquinolin-4-yl) phosphate | 45% | nih.gov |

Integration into Ligand Design and Coordination Chemistry

The structural characteristics of this compound make it an intriguing candidate for ligand design in coordination chemistry. The presence of a carboxylic acid group provides a primary coordination site through its oxygen atoms, which can bind to metal ions in various modes (monodentate, bidentate chelating, or bridging). The ketone functional group offers an additional potential coordination site, allowing for the formation of multidentate ligands that can form stable complexes with a wide range of metal centers.

Benzoic acid and its derivatives are widely utilized as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov These materials are of great interest due to their diverse structures and applications in areas such as gas storage, separation, and catalysis. The specific substitution pattern of this compound could lead to the formation of unique coordination architectures. For example, the propionyl group could influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel topologies and properties.

While specific examples of coordination complexes synthesized directly from this compound are not extensively detailed in the literature, the principles of ligand design suggest its high potential. By modifying the propionyl group or the aromatic ring, a family of related ligands could be developed, allowing for the fine-tuning of the properties of the resulting coordination compounds. The combination of the carboxylate and carbonyl donor sites could enable the formation of chelate rings with metal ions, enhancing the stability of the complexes.

The table below outlines the potential coordination sites of this compound and the types of metal-ligand interactions that could be involved in the formation of coordination compounds.

| Functional Group | Potential Coordination Atoms | Possible Coordination Modes | Potential Metal Interactions |

| Carboxylic Acid | Oxygen | Monodentate, Bidentate (chelating or bridging) | Formation of stable metal-carboxylate bonds |

| Ketone | Oxygen | Monodentate | Lewis acid-base interaction with metal centers |

Role in the Development of Novel Catalytic Systems

The bifunctional nature of this compound presents opportunities for its application in the development of novel catalytic systems. Although direct catalytic applications of this compound itself are not widely reported, its functional groups are known to participate in various catalytic processes.

The carboxylic acid moiety can act as a Brønsted acid catalyst or as a co-catalyst in reactions that are promoted by proton transfer. For example, benzoic acid has been shown to influence the rate and stereoselectivity of certain organic reactions when used as an additive. nih.gov The propionyl group, on the other hand, introduces a ketone functionality that can be involved in catalysis, for instance, by acting as a hydrogen bond acceptor or by being transformed into other catalytically active groups.

A promising direction for future research is the incorporation of this compound into more complex molecular frameworks to create bifunctional or multifunctional catalysts. For example, it could be used as a scaffold to which other catalytically active sites are attached. The combination of the carboxylic acid and ketone groups in a single molecule could also lead to cooperative catalytic effects, where both functional groups participate in the activation of substrates.

The potential catalytic applications of this compound are summarized in the table below, based on the reactivity of its functional groups.

| Functional Group | Potential Catalytic Role | Examples of Related Catalytic Processes |

| Carboxylic Acid | Brønsted acid catalysis, Co-catalyst, Proton transfer agent | Esterification, Hydrolysis, Michael additions |

| Ketone | Lewis base activation, Hydrogen bond acceptor | Asymmetric synthesis, Aldol reactions |

Future Research Trajectories and Emerging Technologies in 2 Propionylbenzoic Acid Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the synthesis of 2-propionylbenzoic acid and its derivatives. Machine learning (ML) algorithms are increasingly being employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. nih.govbeilstein-journals.orgnih.gov

Predictive Modeling for Synthesis: AI models can be trained on vast datasets of chemical reactions to predict the most efficient synthetic pathways for this compound. nih.gov These models can consider a multitude of variables, including catalyst choice, solvent effects, temperature, and reaction time, to forecast the yield and purity of the final product. This predictive capability can significantly reduce the number of trial-and-error experiments, saving time and resources. For instance, a neural network could be trained to identify the optimal catalyst for the Friedel-Crafts acylation of benzoic acid to produce this compound, a common synthetic route.

Optimization of Reaction Conditions: Machine learning algorithms can be integrated with automated reaction platforms to rapidly optimize the synthesis of this compound. beilstein-journals.orgnih.gov These systems can autonomously vary reaction parameters and analyze the results in real-time, quickly identifying the conditions that lead to the highest yield and purity. This approach has the potential to accelerate the development of new and improved synthetic methods.

Table 1: Potential Applications of AI/ML in this compound Synthesis

| AI/ML Application | Description | Potential Impact |

| Predictive Synthesis | Algorithms forecast reaction outcomes based on input parameters. | Reduced experimental workload and faster route development. |

| Retrosynthetic Analysis | AI tools propose synthetic pathways for target molecules. | Discovery of novel and more efficient synthetic routes. |

| Generative Design | Models create new derivatives with desired properties. | Accelerated discovery of new materials and bioactive compounds. |

| Automated Optimization | ML-driven platforms autonomously refine reaction conditions. | Rapid identification of optimal synthetic protocols. |

Nanomaterial Hybrid Systems Incorporating this compound Derivatives

The unique chemical structure of this compound, featuring both a carboxylic acid and a ketone group, makes it an attractive candidate for the functionalization of nanomaterials. The development of hybrid systems that incorporate this compound derivatives onto nanoparticles is an emerging area with significant potential in fields such as drug delivery and catalysis.

While direct research on this compound in nanomaterials is nascent, studies on related benzoic acid derivatives provide a strong indication of future possibilities. For instance, salicylic acid derivatives have been successfully loaded into solid lipid nanoparticles for enhanced anticancer effects. nih.gov This suggests that this compound derivatives could be similarly encapsulated to create novel drug delivery systems.

Furthermore, benzoic acid derivatives have been used in the synthesis of silver nanoparticles, which have shown anticancer activity. preprints.org The carboxylic acid group of this compound can act as a capping agent, stabilizing nanoparticles and providing a handle for further functionalization. The ketone group could also be utilized for conjugation with other molecules, creating multifunctional nanomaterials.

Table 2: Potential Nanomaterial Hybrid Systems with this compound Derivatives

| Nanomaterial Type | Potential Application | Role of this compound Derivative |

| Lipid Nanoparticles | Drug Delivery | Encapsulated therapeutic agent. |

| Metallic Nanoparticles (e.g., Ag, Au) | Catalysis, Antimicrobial Agents | Capping and stabilizing agent, functionalization point. |

| Polymeric Nanoparticles | Controlled Release Systems | Monomer or surface functionalizing agent. |

| Quantum Dots | Bioimaging | Surface ligand to improve biocompatibility and targeting. |

Sustainable Chemical Synthesis and Biotransformation Enhancements

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. Future research on this compound will undoubtedly be directed towards developing more environmentally friendly synthetic methods and exploring biocatalytic routes.

Green Chemistry Approaches: Traditional syntheses of this compound often rely on harsh reagents and organic solvents. Future research will likely focus on the use of greener alternatives, such as solid acid catalysts, ionic liquids, and solvent-free reaction conditions. Photocatalysis, which utilizes light to drive chemical reactions, also presents a promising avenue for the sustainable synthesis of this compound and its derivatives. The production of benzoic acid from renewable resources like lignocellulosic biomass is an area of active research and could provide a sustainable feedstock for this compound synthesis. researchgate.net

Biotransformation and Enzymatic Synthesis: Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov While specific enzymes for the direct synthesis of this compound have not yet been identified, the vast metabolic diversity of microorganisms presents a rich resource for their discovery. Future research could involve screening microbial libraries for enzymes capable of performing the desired acylation reaction or using metabolic engineering to create microbial cell factories for the production of this compound from renewable feedstocks. nih.gov

Table 3: Comparison of Synthetic Approaches for this compound

| Synthesis Method | Advantages | Disadvantages | Future Research Focus |

| Traditional Chemical Synthesis | Established methods, high throughput. | Use of hazardous reagents, waste generation. | Development of greener catalysts and reaction media. |

| Green Chemistry Approaches | Reduced environmental impact, safer processes. | May require optimization of catalysts and conditions. | Exploring novel photocatalytic and solvent-free methods. |

| Biocatalysis/Biotransformation | High selectivity, mild reaction conditions, renewable. | Enzyme discovery and optimization can be challenging. | Screening for novel enzymes, metabolic engineering of microorganisms. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its established chemical transformations, future research will aim to uncover and exploit novel reactivity patterns of this compound. This includes exploring unconventional transformations that can lead to the synthesis of complex and valuable molecules.

C-H Activation: Direct C-H activation is a powerful tool in organic synthesis that allows for the functionalization of otherwise unreactive carbon-hydrogen bonds. nih.gov Research into the C-H activation of benzoic acids has shown that it is possible to selectively functionalize the aromatic ring. rsc.orgmdpi.com Applying these methodologies to this compound could enable the direct introduction of various functional groups at specific positions on the benzene (B151609) ring, providing streamlined access to a wide range of derivatives.

Decarboxylative Coupling: Decarboxylative coupling reactions, where the carboxylic acid group is replaced with a new carbon-carbon or carbon-heteroatom bond, have emerged as a versatile synthetic strategy. nih.govrsc.org This transformation has been successfully applied to benzoic acid derivatives, offering a powerful method for the synthesis of biaryls and other complex structures. researchgate.net Exploring the decarboxylative coupling of this compound could open up new avenues for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. Benzoic acids have been shown to participate in photoredox-mediated reactions, acting as precursors for aryl radicals. nih.gov Investigating the behavior of this compound under photoredox conditions could lead to the discovery of new and unexpected reactivity, expanding the synthetic utility of this compound.

Table 4: Emerging Reactivity Patterns for this compound

| Reactivity Pattern | Description | Potential Synthetic Outcome |

| C-H Activation | Direct functionalization of C-H bonds on the aromatic ring. | Facile synthesis of substituted this compound derivatives. |

| Decarboxylative Coupling | Replacement of the carboxylic acid group with a new bond. | Synthesis of biaryls and other complex molecular architectures. |

| Photoredox Catalysis | Light-driven transformations involving single-electron transfer. | Novel C-C and C-heteroatom bond formations under mild conditions. |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-propionylbenzoic acid, and how should data be interpreted methodologically?

- Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the aromatic proton environment and propionyl group integration (e.g., NMR for hydrogen assignments, NMR for carbon backbone). Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1700 cm). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook for reference spectra) and prior literature to validate structural integrity .

Q. What synthetic routes are commonly employed for this compound, and how can purity be optimized?

- Answer : Friedel-Crafts acylation of benzoic acid derivatives with propionyl chloride is a standard method. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Use fume hoods to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers away from oxidizing agents. Implement spill containment measures (e.g., inert adsorbents like vermiculite) and dispose of waste per EPA guidelines. Reference safety data sheets (SDS) for acute toxicity and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

- Answer : Conduct comparative studies under controlled conditions (e.g., solvent polarity, temperature). Use kinetic isotope effects (KIE) or isotopic labeling to probe mechanistic pathways. Validate findings via computational modeling (e.g., density functional theory (DFT) for transition-state analysis). Cross-reference data with independent replication studies and address confounding variables (e.g., catalyst purity) .

Q. What methodologies are effective for studying the stability of this compound under varying pH and temperature conditions?

- Answer : Perform accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months). Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). Use Arrhenius plots to extrapolate shelf-life. For pH stability, conduct buffered solutions (pH 1–12) and monitor hydrolysis via UV-Vis spectroscopy. Statistical tools (e.g., ANOVA) identify significant degradation factors .

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

- Answer : Standardize assay protocols (e.g., cell lines, incubation times). Include positive/negative controls and blinded data analysis. Validate results through multi-laboratory collaborations. Share raw data and metadata via repositories (e.g., Zenodo) to facilitate transparency. Address batch-to-batch variability by characterizing compound lots with orthogonal techniques (e.g., elemental analysis) .

Q. What strategies are recommended for analyzing the environmental fate of this compound?

- Answer : Use soil/water microcosm studies to track biodegradation (e.g., -labeling for mineralization assessment). Apply high-resolution mass spectrometry (HRMS) to identify transformation products. Model environmental persistence via quantitative structure-activity relationship (QSAR) tools. Collaborate with industrial hygiene experts to interpret exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.